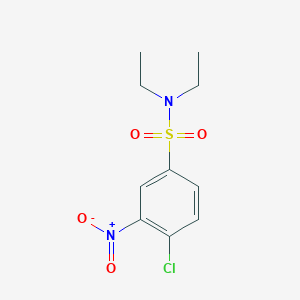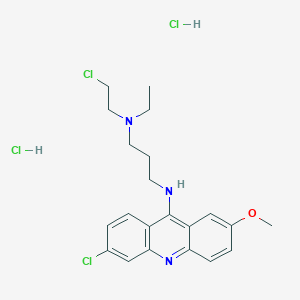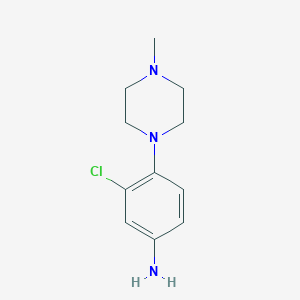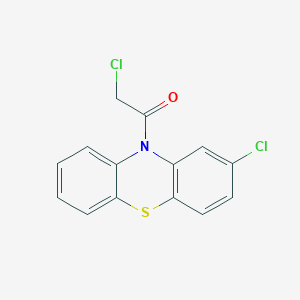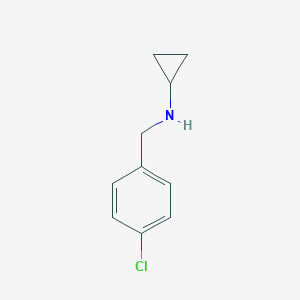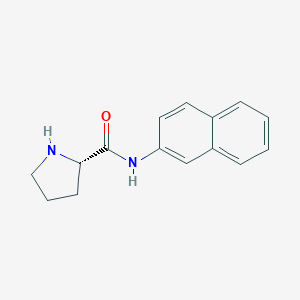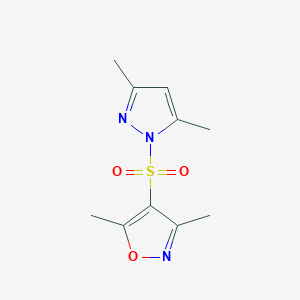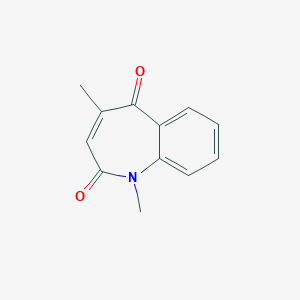
1,4-Dimethyl-1H-1-benzazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1H-1-benzazepine-2,5-dione, also known as phthalimidine, is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In recent years, 1,4-Dimethyl-1H-1-benzazepine-2,5-dione has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and ion channels in the brain. It has been shown to interact with the GABA-A receptor, which plays a key role in the modulation of neuronal excitability. Additionally, it has been found to inhibit the activity of various enzymes and proteins involved in the inflammatory response, suggesting that it may have potential as an anti-inflammatory agent.
Biochemische Und Physiologische Effekte
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been found to exert a wide range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. Additionally, it has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its versatility as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been found to possess a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 1,4-Dimethyl-1H-1-benzazepine-2,5-dione. One promising area of research is the development of new pharmaceuticals and agrochemicals based on its unique chemical properties. Additionally, there is growing interest in its potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione can be achieved through various methods, including the reaction of phthalic anhydride with methylamine or the reaction of phthalimide with methyl iodide. One of the most common methods of synthesis involves the reaction of phthalic anhydride with methylamine in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been shown to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
16511-31-2 |
|---|---|
Produktname |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1,4-dimethyl-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12(8)15/h3-7H,1-2H3 |
InChI-Schlüssel |
PKJMBKGASPWRHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
Kanonische SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
Synonyme |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



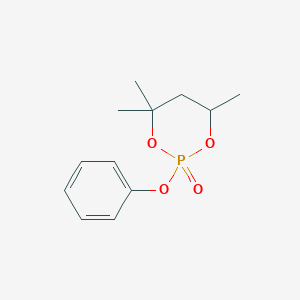
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
